ATP-13C10,15N5

Metabolomics LC-MS/MS Isotope dilution mass spectrometry

ATP-13C10,15N5 (CAS 752972-20-6) is a fully stable isotope-labeled adenosine 5′-triphosphate analog in which all ten carbon atoms are substituted with carbon-13 (¹³C) and all five nitrogen atoms are substituted with nitrogen-15 (¹⁵N), producing a uniform mass shift of M+15 relative to unlabeled ATP. This heavy isotope labeling is achieved through incorporation of ¹³C and ¹⁵N into the adenosine triphosphate molecular backbone, yielding a molecular formula of ¹³C₁₀H₁₄¹⁵N₅Na₂O₁₃P₃ (disodium salt) with a molecular weight of approximately 566.04 g/mol.

Molecular Formula C10H16N5O13P3
Molecular Weight 522.08 g/mol
Cat. No. B12397513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP-13C10,15N5
Molecular FormulaC10H16N5O13P3
Molecular Weight522.08 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
InChIInChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7?,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1
InChIKeyZKHQWZAMYRWXGA-GBFHFEKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ATP-13C10,15N5: Specification and Technical Baseline for Stable Isotope-Labeled Adenosine 5′-Triphosphate Procurement


ATP-13C10,15N5 (CAS 752972-20-6) is a fully stable isotope-labeled adenosine 5′-triphosphate analog in which all ten carbon atoms are substituted with carbon-13 (¹³C) and all five nitrogen atoms are substituted with nitrogen-15 (¹⁵N), producing a uniform mass shift of M+15 relative to unlabeled ATP [1]. This heavy isotope labeling is achieved through incorporation of ¹³C and ¹⁵N into the adenosine triphosphate molecular backbone, yielding a molecular formula of ¹³C₁₀H₁₄¹⁵N₅Na₂O₁₃P₃ (disodium salt) with a molecular weight of approximately 566.04 g/mol . Commercially available formulations typically provide this compound as a 100 mM aqueous solution (in 5 mM Tris HCl) with certified isotopic purity of ≥98 atom % and chemical purity of ≥95% (CP), shipped on dry ice with a recommended storage temperature of −20°C .

Why ATP-13C10,15N5 Cannot Be Interchanged with Alternative ATP Isotopologues or Unlabeled ATP


Substituting ATP-13C10,15N5 with unlabeled ATP, partially labeled ATP isotopologues (e.g., ¹³C₅-ATP), or deuterium (²H)-labeled ATP analogs introduces quantifiable analytical error and methodological failure in quantitative mass spectrometry workflows. Unlabeled ATP provides no mass differentiation from endogenous analyte, rendering internal standard-based quantification impossible [1]. Partially labeled isotopologues with smaller mass shifts (e.g., M+5 for ¹³C₅-ATP) exhibit increased risk of isotopic cross-talk with the natural abundance ¹³C isotopologue distribution of unlabeled ATP, particularly at higher analyte concentrations, leading to systematic overestimation or underestimation of target metabolite abundance . Deuterium-labeled ATP analogs, while offering a mass shift, are susceptible to hydrogen-deuterium exchange with protic mobile phase solvents (e.g., H₂O, methanol) in reversed-phase LC conditions, resulting in gradual loss of isotopic enrichment, retention time drift, and compromised quantification accuracy over extended analytical runs [2]. The following quantitative evidence establishes the specific, measurable advantages of the fully ¹³C/¹⁵N-labeled backbone.

ATP-13C10,15N5 Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


M+15 Mass Shift Versus ¹³C₅-ATP (M+5): Reduced Isotopic Cross-Talk in MRM Quantification

ATP-13C10,15N5 produces a uniform mass shift of M+15 (nominal mass increase of 15 Da) relative to unlabeled ATP (m/z 508→523 for the [M+H]⁺ precursor ion), as confirmed by product specifications and published MS parameter tables [1]. This M+15 shift is substantially larger than the M+5 shift provided by commonly used ¹³C₅-ATP internal standards (nominal mass increase of 5 Da) . The larger mass differential directly reduces isotopic spectral overlap between the internal standard channel and the natural abundance ¹³C isotopologue envelope of endogenous unlabeled ATP (approximately 1.1% natural ¹³C abundance per carbon atom, resulting in approximately 11% M+1 and 0.5% M+2 natural isotopologue abundance for ATP), which can otherwise contribute measurable signal intensity in the M+5 monitoring channel and introduce concentration-dependent quantification bias [2].

Metabolomics LC-MS/MS Isotope dilution mass spectrometry

¹³C/¹⁵N Backbone Labeling Versus Deuterium-Labeled ATP: Isotopic Stability Under Reversed-Phase LC Conditions

ATP-13C10,15N5 incorporates heavy isotopes (¹³C and ¹⁵N) directly into the molecular backbone (purine ring and ribose moiety) rather than as exchangeable protons. This backbone labeling configuration confers resistance to hydrogen-deuterium (H-D) exchange, a phenomenon documented in deuterium-labeled internal standards where labile deuterium atoms (e.g., on amines, hydroxyls, or adjacent to electron-withdrawing groups) undergo exchange with protic solvents such as water and methanol in LC mobile phases [1]. In contrast, deuterium-labeled ATP analogs containing D substitutions at exchangeable positions can exhibit progressive loss of isotopic enrichment during analytical runs, leading to retention time drift, peak shape degradation, and quantification inaccuracy that varies with mobile phase composition and column temperature [1].

Bioanalysis LC-MS method development Isotope exchange

Isotopic Purity ≥98 Atom %: Threshold Compliance with Regulated Bioanalytical Method Validation Requirements

ATP-13C10,15N5 is commercially supplied with certified isotopic purity of ≥98 atom % for both ¹³C and ¹⁵N labeling, and chemical purity of ≥95% (CP) . This isotopic purity level meets or exceeds the ≥98 atom % threshold recommended by technical guidelines for stable isotope-labeled internal standards intended for quantitative LC-MS/MS applications, as lower isotopic enrichment introduces measurable interference from unlabeled or incompletely labeled species that co-elute with the target analyte and contribute to the analyte channel signal [1]. Alternative lower-purity isotopologues (e.g., <95 atom %) generate higher background signal in the analyte MRM channel, necessitating more complex correction algorithms and reducing effective assay dynamic range.

Bioanalytical method validation Regulated LC-MS Pharmaceutical analysis

Optimized MS/MS Collision Energy Parameters for Positive-Ion MRM Quantification

Published LC-MS/MS parameter tables report optimized multiple reaction monitoring (MRM) transitions and collision energy (CE) settings for ATP-13C10,15N5 under positive-ion electrospray ionization conditions. Using the ion-pairing reagent dibutylammonium acetate (DBAA), the precursor ion [ATP + DBAA + H]⁺ was monitored at m/z 637 for unlabeled ATP and m/z 652 for [¹³C₁₀,¹⁵N₅]ATP, with optimized collision energies of 55 eV and 5 eV respectively for the transitions to the product ion m/z 136 and m/z 146 [1]. This optimization demonstrates the suitability of ATP-13C10,15N5 for sensitive and specific MRM-based quantification in the presence of ion-pairing mobile phase additives commonly employed for polar metabolite separation.

MRM optimization Quantitative proteomics Nucleotide analysis

ATP-13C10,15N5: Evidence-Backed Application Scenarios for Quantitative Metabolomics and Bioanalysis


Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Cellular ATP Pools

ATP-13C10,15N5 serves as the optimal internal standard for isotope dilution LC-MS/MS quantification of ATP in cellular extracts and biofluids. The M+15 mass shift ensures clear chromatographic and mass spectrometric separation from endogenous unlabeled ATP while the backbone ¹³C/¹⁵N labeling prevents H-D exchange drift during extended analytical sequences . This configuration supports accurate determination of absolute ATP concentrations across diverse biological matrices, including cell lysates, tissue homogenates, and plasma, with minimized interference from matrix effects [1].

Quantitative Profiling of Cellular Energy Charge (ATP/ADP/AMP Ratios) by MRM

When combined with complementary labeled nucleotide internal standards (e.g., [¹³C₁₀,¹⁵N₅]AMP), ATP-13C10,15N5 enables precise multiplexed quantification of adenine nucleotide pools. The published MRM transition parameters and optimized collision energies for ATP-13C10,15N5 in ion-pairing chromatography conditions facilitate method transfer and rapid implementation for studies requiring accurate determination of cellular energy charge (calculated as ([ATP] + 0.5[ADP])/([ATP] + [ADP] + [AMP])) under varying metabolic states, pharmacological treatments, or disease conditions [2].

Stable Isotope-Assisted Metabolomics and ¹³C-Flux Analysis

As a fully ¹³C/¹⁵N-labeled isotopologue, ATP-13C10,15N5 can function as either an internal standard for absolute quantification or as a reference compound for natural isotope abundance correction in ¹³C-tracer studies. In ¹³C-fluxomics experiments where cells are fed ¹³C-labeled substrates (e.g., [U-¹³C]glucose), the distinct M+15 isotopologue peak of ATP-13C10,15N5 provides an orthogonal mass tag that does not interfere with the analysis of biosynthetically labeled ATP isotopologue distributions, thereby supporting accurate deconvolution of metabolic flux through glycolysis, TCA cycle, and nucleotide biosynthesis pathways [3].

Quantitative Nucleotide Analysis in DNA Adduct and Repair Studies

The ¹³C₁₀,¹⁵N₅ labeling pattern has been successfully employed as an internal standard framework for quantifying modified nucleotides and DNA adducts. Studies utilizing [¹³C₁₀,¹⁵N₅]-labeled nucleotide analogs have demonstrated the utility of this labeling configuration for accurate MS/MS-based quantification of endogenous DNA lesions and assessment of DNA repair kinetics in cellular extracts, establishing ATP-13C10,15N5 as a validated internal standard platform for nucleoside/nucleotide adductomics workflows [4].

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